molecular formula C27H27N7 B13928279 1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine CAS No. 82137-72-2

1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine

Cat. No.: B13928279
CAS No.: 82137-72-2
M. Wt: 449.5 g/mol
InChI Key: PVERJKNCKZHUDS-UHFFFAOYSA-N
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Description

Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine is a compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their broad range of chemical and biological properties

Preparation Methods

The synthesis of tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which is a multi-component reaction involving an aldehyde, a primary amine, and an ammonium salt . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions may produce imidazole derivatives with reduced nitrogen atoms.

Comparison with Similar Compounds

Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine can be compared with other imidazole derivatives such as 1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine and 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide . These compounds share similar structural features but differ in their specific substituents and functional groups. The unique structure of tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine allows it to interact with a distinct set of molecular targets, making it a valuable compound for various applications.

Biological Activity

1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine, with the CAS number 82137-72-2, is a benzimidazole derivative that has drawn attention in medicinal chemistry due to its diverse biological activities. Benzimidazole compounds are known for their pharmacological significance, exhibiting a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

The molecular formula of this compound is C27H27N7C_{27}H_{27}N_{7} with a molecular weight of approximately 449.55 g/mol. Its structure includes multiple benzimidazole moieties, which are pivotal for its biological activity.

PropertyValue
Molecular FormulaC27H27N7
Molecular Weight449.55 g/mol
Density1.28 g/cm³
Boiling Point719.2 °C
Refractive Index1.704
Flash Point388.8 °C

Biological Activity Overview

Benzimidazole derivatives have been extensively studied for their biological activities. The specific compound in focus has shown promising results in various assays:

Antimicrobial Activity

Recent studies indicate that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study by Noolvi et al. (2014) reported that certain benzimidazole analogues displayed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that the compound may share similar properties.

Anticancer Properties

Benzimidazole derivatives have also been recognized for their anticancer potential. A comprehensive review highlighted that several benzimidazole-based compounds possess cytotoxic effects against various cancer cell lines, including breast and lung cancer cells (Fei and Zhou, 2013). The compound's structure may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have been documented in multiple studies. These compounds can inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation (Barot et al., 2013). This suggests that the compound may be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of benzimidazole derivatives indicates that modifications on the benzimidazole core can significantly influence their biological activity. For example, the presence of additional methyl groups or substitutions at specific positions on the benzene ring can enhance or reduce activity against targeted pathogens or cancer cells (Wang et al., 2015).

Case Studies

  • Antimicrobial Study : A study conducted by Birajdar et al. synthesized several amino alcohol derivatives of 2-methyl benzimidazole, which showed moderate to good antibacterial activity compared to standard antibiotics.
  • Anticancer Research : Luo et al. (2015) explored a series of benzimidazole-based naphthalimide triazoles that exhibited potent antiviral activity against hepatitis C virus, indicating a potential for further exploration in cancer therapeutics.
  • Anti-inflammatory Analysis : Research highlighted the ability of benzimidazole compounds to reduce inflammation markers in animal models, suggesting therapeutic applications in chronic inflammatory conditions.

Properties

CAS No.

82137-72-2

Molecular Formula

C27H27N7

Molecular Weight

449.5 g/mol

IUPAC Name

1-(1-methylbenzimidazol-2-yl)-N,N-bis[(1-methylbenzimidazol-2-yl)methyl]methanamine

InChI

InChI=1S/C27H27N7/c1-31-22-13-7-4-10-19(22)28-25(31)16-34(17-26-29-20-11-5-8-14-23(20)32(26)2)18-27-30-21-12-6-9-15-24(21)33(27)3/h4-15H,16-18H2,1-3H3

InChI Key

PVERJKNCKZHUDS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN(CC3=NC4=CC=CC=C4N3C)CC5=NC6=CC=CC=C6N5C

Origin of Product

United States

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